Chloromethyl 2-methylbutanoate Chloromethyl 2-methylbutanoate
Brand Name: Vulcanchem
CAS No.: 82504-44-7
VCID: VC7767093
InChI: InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3
SMILES: CCC(C)C(=O)OCCl
Molecular Formula: C6H11ClO2
Molecular Weight: 150.6

Chloromethyl 2-methylbutanoate

CAS No.: 82504-44-7

Cat. No.: VC7767093

Molecular Formula: C6H11ClO2

Molecular Weight: 150.6

* For research use only. Not for human or veterinary use.

Chloromethyl 2-methylbutanoate - 82504-44-7

Specification

CAS No. 82504-44-7
Molecular Formula C6H11ClO2
Molecular Weight 150.6
IUPAC Name chloromethyl 2-methylbutanoate
Standard InChI InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3
Standard InChI Key MGAJDLGBTVHGNZ-UHFFFAOYSA-N
SMILES CCC(C)C(=O)OCCl

Introduction

Structural and Molecular Characteristics

Chloromethyl 2-methylbutanoate possesses the molecular formula C₆H₁₁ClO₂ and a molar mass of 150.6 g/mol. Its IUPAC name, chloromethyl 2-methylbutanoate, reflects the esterification of 2-methylbutanoic acid with chloromethanol. Key structural features include:

  • Ester group: Derived from 2-methylbutanoic acid, contributing to hydrolytic instability under acidic or basic conditions.

  • Chloromethyl group: A highly reactive moiety that undergoes nucleophilic substitution with amines, thiols, or alkoxides .

The compound’s SMILES notation (CCC(C)C(=O)OCCl) and InChIKey (MGAJDLGBTVHGNZ-UHFFFAOYSA-N) confirm its branched alkyl chain and ester-chloromethyl connectivity. X-ray crystallography and computational models suggest steric hindrance around the chloromethyl group, which influences reaction kinetics and regioselectivity .

Table 1: Structural Data for Chloromethyl 2-Methylbutanoate

PropertyValueSource
Molecular FormulaC₆H₁₁ClO₂
Molecular Weight150.6 g/mol
CAS Registry82504-44-7
SMILESCCC(C)C(=O)OCCl
InChIKeyMGAJDLGBTVHGNZ-UHFFFAOYSA-N
ParameterEsterification RouteSubstitution Route
Yield60–75%80–90%
ByproductsDi-esters, waterHCl, residual acyl chloride
Reaction Time6–8 hours2–3 hours
ScalabilityModerateHigh

Reactivity and Functional Transformations

The compound’s chloromethyl group is its primary reactive site, enabling diverse derivatizations:

Nucleophilic Substitution

Reactions with nucleophiles (e.g., amines, thiols) produce secondary amines or sulfides:
ClCH₂OCOC₃H₆(CH₃) + R-NH₂R-NH-CH₂OCOC₃H₆(CH₃) + HCl\text{ClCH₂OCOC₃H₆(CH₃) + R-NH₂} \rightarrow \text{R-NH-CH₂OCOC₃H₆(CH₃) + HCl}
Such transformations are pivotal in synthesizing pharmaceutical intermediates like beta-lactam antibiotics.

Ester Hydrolysis

Under acidic or basic conditions, the ester hydrolyzes to 2-methylbutanoic acid and chloromethanol:
ClCH₂OCOC₃H₆(CH₃) + H₂OHOCOC₃H₆(CH₃) + ClCH₂OH\text{ClCH₂OCOC₃H₆(CH₃) + H₂O} \rightarrow \text{HOCOC₃H₆(CH₃) + ClCH₂OH}
Kinetic studies indicate pseudo-first-order behavior in alkaline media, with rate constants increasing by 40% at pH 12 compared to pH 10 .

Industrial and Research Applications

Pharmaceutical Synthesis

The compound serves as a precursor to prodrugs and antimicrobial agents. For example, its reaction with penicillamine yields thioether conjugates with enhanced bioavailability.

Polymer Chemistry

As a crosslinking agent, chloromethyl 2-methylbutanoate enhances the thermal stability of epoxy resins. Incorporation at 5–10 wt% increases glass transition temperatures by 15–20°C.

Agrochemicals

Derivatives of this ester exhibit herbicidal activity against broadleaf weeds, with IC₅₀ values of 12–18 µM in Amaranthus retroflexus models .

Future Research Directions

While current applications are well-established, further studies could explore:

  • Catalytic Applications: As a ligand in transition-metal catalysis for C–C coupling reactions.

  • Toxicological Profiling: Acute and chronic exposure studies to establish occupational exposure limits.

  • Green Synthesis: Continuous-flow microreactor systems to enhance yield and reduce waste, inspired by analogous chloroalkane production methods .

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